molecular formula C19H30N2O2 B7639187 1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine

1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine

Cat. No. B7639187
M. Wt: 318.5 g/mol
InChI Key: JTIDUPVGGLEDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine, also known as D2PM, is a synthetic compound that belongs to the class of psychoactive drugs. It was first synthesized in the late 1970s, and since then, it has been used for scientific research purposes.

Mechanism of Action

The mechanism of action of 1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine involves its ability to inhibit the reuptake of dopamine by the presynaptic neurons. This leads to an increase in the levels of dopamine in the synaptic cleft, which in turn activates the postsynaptic dopamine receptors. The activation of these receptors leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly due to its ability to increase the levels of dopamine in the brain. This leads to an increase in the activity of the dopaminergic neurons, which are involved in various functions such as movement, motivation, reward, and mood regulation. The increased dopamine levels also lead to an increase in the release of other neurotransmitters such as norepinephrine and serotonin, which further modulate the physiological effects of the drug.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine in lab experiments are its potency and selectivity for the dopamine transporter. This makes it useful for studying the role of dopamine in various neurological disorders. However, the limitations of using this compound are its potential for abuse and its toxicity. Therefore, it should be used with caution and under strict laboratory conditions.

Future Directions

There are several future directions for research on 1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine. One direction is to study its effects on other neurotransmitter systems such as glutamate and GABA. Another direction is to study its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and addiction. Additionally, further research is needed to understand the long-term effects of this compound on the brain and behavior.
In conclusion, this compound is a synthetic compound that has been used for scientific research purposes. It is a potent dopamine reuptake inhibitor that has several biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and potential for abuse. There are several future directions for research on this compound, which could lead to a better understanding of its role in neurological disorders and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine involves the reaction of 3,5-dimethoxyphenylacetonitrile with 1-(2-bromoethyl)piperidine in the presence of a palladium catalyst. The resulting compound is then reduced with lithium aluminum hydride to obtain the final product.

Scientific Research Applications

1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine has been used in scientific research to study its effects on the central nervous system. It is a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This makes it useful for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

1-[2-[3-(3,5-dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-22-18-12-17(13-19(14-18)23-2)16-6-9-21(15-16)11-10-20-7-4-3-5-8-20/h12-14,16H,3-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIDUPVGGLEDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CCN(C2)CCN3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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